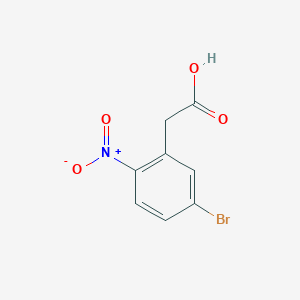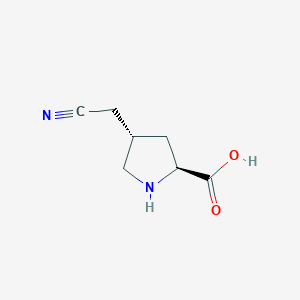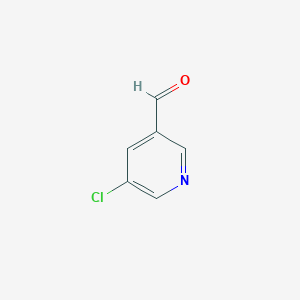
5-氯烟酸醛
描述
Synthesis Analysis
The synthesis of 5-Chloronicotinaldehyde and its derivatives involves various chemical routes, each tailored to yield specific structural modifications. For example, the synthesis of chlorinated aldehydes, including 5-Chloronicotinaldehyde derivatives, has been explored through reactions involving salicylic aldehyde and formaldehyde in the presence of concentrated hydrochloric acid, which, after purification, yields the desired aldehydes as confirmed through spectroscopic analysis (Miao Yu, 2010). Improvements in synthesis methods have led to increased yields and reduced solvent usage, highlighting the progress in the efficient production of such compounds (Xiong Ya, 2009).
Molecular Structure Analysis
The molecular structure of 5-Chloronicotinaldehyde derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms within the molecules and their electronic configurations, which are crucial for understanding their reactivity and interactions with other molecules. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, showing specific orientations and interactions that are key to its chemical behavior (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
5-Chloronicotinaldehyde participates in various chemical reactions, serving as a versatile intermediate for the synthesis of complex organic molecules. Its chemical properties enable it to undergo reactions such as nucleophilic substitution and condensation, leading to the formation of novel compounds with potential applications in different sectors. The reactivity of 5-Chloronicotinaldehyde derivatives has been exploited in the synthesis of heterocyclic compounds, demonstrating the compound's role as a valuable building block in organic synthesis (P. Narender et al., 2006).
科学研究应用
1. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine
- Summary of the Application : 5-Chloronicotinaldehyde is used in the synthesis of conformationally restricted analogues of nicotine . These analogues are of interest due to their potential as selective nicotinic acetylcholine receptor (nAChR) targeting ligands .
2. 3D Visualizing Molecular Dynamics Simulation
- Summary of the Application : 5-Chloronicotinaldehyde has been used in 3D visualizing molecular dynamics simulations . These simulations can help researchers better understand the stereochemistry, isomerism, hybridization, and orbitals of the molecule .
3. Synthesis of Borinic Acid Derivatives
- Summary of the Application : 5-Chloronicotinaldehyde may be used in the synthesis of borinic acid derivatives . These derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
4. Facile and Selective Synthesis of Chloronicotinaldehydes
- Summary of the Application : 5-Chloronicotinaldehyde is used in the facile and selective synthesis of chloronicotinaldehydes . These compounds have various applications in different systems .
- Methods of Application : The synthesis involves the use of excess Vilsmeier reagent . Replacing POCl3 by triphosgene provided the same selectivity in the formation of chloronicotinaldehyde but with higher yields .
5. Gas Chromatography
- Summary of the Application : 5-Chloronicotinaldehyde can be identified and quantified using gas chromatography . This technique is used in a number of industries for a variety of purposes, including food safety, manufacturing, pollution monitoring, and prevention .
- Methods of Application : Gas chromatography can be combined with a range of detection techniques like mass spectrometry and Fourier-transform infrared to enhance analysis .
安全和危害
5-Chloronicotinaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding eating, drinking, or smoking when using this product . It should be stored in a well-ventilated place, with the container kept tightly closed .
属性
IUPAC Name |
5-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCELHNLIYYAOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560374 | |
| Record name | 5-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronicotinaldehyde | |
CAS RN |
113118-82-4 | |
| Record name | 5-Chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)

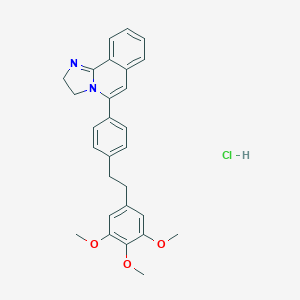
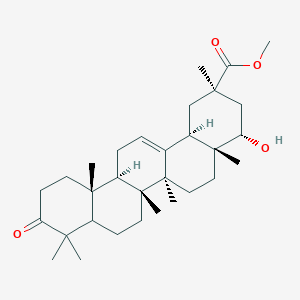

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
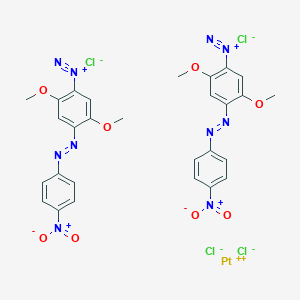
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
